

Spectroscopic data of Benzoazol-4-ol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Benzoazol-4-ol

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Spectroscopic Data of Benzoazol-4-ol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzoazol-4-ol and its Spectroscopic Fingerprint

Benzoazol-4-ol, a key heterocyclic compound, is a valuable scaffold in medicinal chemistry and materials science. Its structural elucidation is paramount for the synthesis of novel derivatives and for structure-activity relationship (SAR) studies in drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a definitive "fingerprint" of the molecule, confirming its identity and purity. This guide offers a comprehensive overview of the expected spectroscopic data for **Benzoazol-4-ol**, providing a foundational understanding for researchers in the field.

While direct experimental spectra for **Benzoazol-4-ol** are not readily available in the surveyed literature, this guide will present predicted data based on established principles of spectroscopy and analysis of closely related benzoxazole derivatives. This approach provides a robust framework for the interpretation of experimentally acquired data.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The numbering convention for the benzoxazole ring system is illustrated below.

Caption: Structure and atom numbering of **Benzooxazol-4-ol**.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number of different types of protons and their connectivity within a molecule.

Experimental Protocol

High-quality ¹H NMR spectra are typically acquired using a 300, 400, or 500 MHz spectrometer. A standard protocol involves:

- Sample Preparation: Dissolve 5-10 mg of the purified **Benzooxazol-4-ol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of **Benzooxazol-4-ol** in DMSO-d₆ is summarized below. The chemical shifts are influenced by the electron-withdrawing nature of the oxazole ring and the electron-donating hydroxyl group.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	~8.4	Singlet	-	1H
H-5	~6.9	Doublet	J = ~8.0	1H
H-6	~7.2	Triplet	J = ~8.0	1H
H-7	~7.0	Doublet	J = ~8.0	1H
4-OH	~9.5-10.5	Broad Singlet	-	1H

Interpretation of the ^1H NMR Spectrum

- Aromatic Protons (H-5, H-6, H-7): These protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). The hydroxyl group at position 4 will cause a slight upfield shift for the ortho (H-5) and para (H-7) protons compared to the unsubstituted benzoxazole. The coupling pattern (doublet, triplet, doublet) is characteristic of a 1,2,3-trisubstituted benzene ring.
- Oxazole Proton (H-2): The proton at the C-2 position of the oxazole ring is typically found downfield due to the adjacent electronegative oxygen and nitrogen atoms.
- Hydroxyl Proton (4-OH): The phenolic proton is expected to be a broad singlet at a downfield chemical shift, and its position can be concentration and temperature dependent. This peak will exchange with D_2O .

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol

^{13}C NMR spectra are typically acquired on the same spectrometers as ^1H NMR, operating at frequencies of 75, 100, or 125 MHz.

- Sample Preparation: A more concentrated sample (20-50 mg) is generally required compared to ^1H NMR.
- Data Acquisition: Proton-decoupled spectra are usually acquired to simplify the spectrum to a series of singlets for each unique carbon.
- Data Processing: Similar to ^1H NMR, the data is processed via Fourier transformation and phasing.

Predicted ^{13}C NMR Data

The predicted ^{13}C NMR chemical shifts for **Benzooxazol-4-ol** are presented below.

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~152
C-3a	~140
C-4	~148
C-5	~110
C-6	~125
C-7	~112
C-7a	~145

Interpretation of the ^{13}C NMR Spectrum

- C-2: This carbon, situated between two heteroatoms, is significantly deshielded and appears at a very downfield chemical shift.
- C-4: The carbon bearing the hydroxyl group (C-4) is also deshielded and will be found at a downfield position.
- Bridgehead Carbons (C-3a and C-7a): These quaternary carbons are part of the fused ring system and resonate at downfield chemical shifts.

- Aromatic Carbons (C-5, C-6, C-7): These carbons appear in the typical aromatic region. The specific shifts are influenced by the electronic effects of the hydroxyl group and the fused oxazole ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol

- Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or in a suitable solvent.
- Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Predicted IR Data

Vibrational Mode	Predicted Absorption (cm^{-1})	Intensity
O-H stretch (phenolic)	3400-3200	Broad, Strong
C-H stretch (aromatic)	3100-3000	Medium
C=N stretch (oxazole)	~1650	Medium
C=C stretch (aromatic)	1600-1450	Medium to Strong
C-O stretch (aryl ether)	~1250	Strong
C-O stretch (phenolic)	~1200	Strong

Interpretation of the IR Spectrum

- O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm^{-1} is a clear indication of the phenolic hydroxyl group.

- C=N and C=C Stretches: The absorptions in the $1650\text{-}1450\text{ cm}^{-1}$ region are characteristic of the C=N bond in the oxazole ring and the C=C bonds of the aromatic ring.
- C-O Stretches: Strong bands around 1250 cm^{-1} and 1200 cm^{-1} are expected for the aryl-O and phenolic C-O stretching vibrations, respectively.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

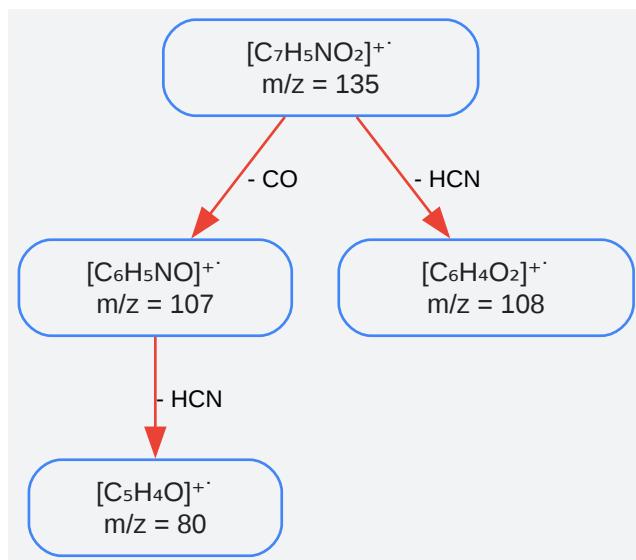
Experimental Protocol

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
- Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

The molecular formula of **Benzooxazol-4-ol** is $C_7H_5NO_2$.

- Molecular Ion (M^+): The expected molecular ion peak in an EI mass spectrum would be at $m/z = 135$.
- Key Fragmentation Pathways: A plausible fragmentation pattern would involve the initial loss of CO, a common fragmentation for phenolic compounds, followed by the loss of HCN from the oxazole ring.



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Caption: Predicted major fragmentation pathway of **Benzooxazol-4-ol**.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic data for **Benzooxazol-4-ol**. The presented ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data, derived from established principles and analysis of analogous structures, serve as a valuable reference for researchers. When experimental data is acquired, it can be compared against these predictions to confirm the structure of synthesized **Benzooxazol-4-ol** and to identify any potential impurities or byproducts. This comprehensive spectroscopic analysis is an indispensable component of the rigorous characterization required in modern chemical research and drug development.

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